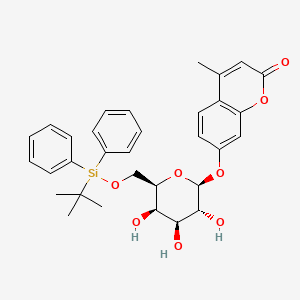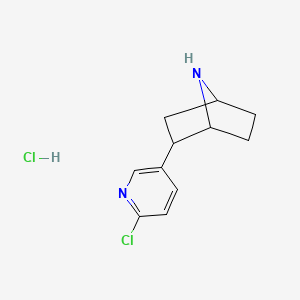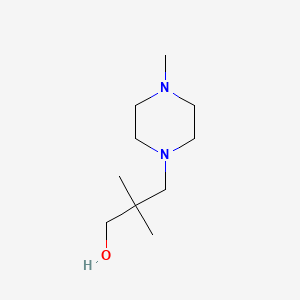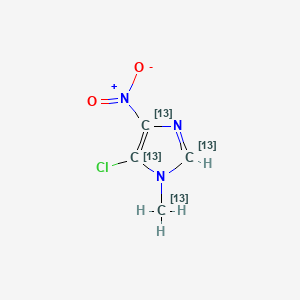
4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside
Descripción general
Descripción
4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside is a biomedicine product used in the detection and analysis of enzyme activity related to diseases like cancer, diabetes, and viral infections . Through its fluorescent properties, it enables researchers to study the glycosidase enzymes, aiding in drug development and understanding the pathogenesis of various diseases .
Molecular Structure Analysis
The molecular formula of 4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside is C32H36O8Si . Its IUPAC name is 7-[(2S,3R,4S,5R,6R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one .Aplicaciones Científicas De Investigación
Enzymatic Assays for Disease Diagnosis
4-Methylumbelliferyl derivatives are extensively used in the diagnosis of specific lysosomal storage diseases by measuring enzyme activities. For example, these compounds have been utilized in fluorimetric enzyme assays to diagnose Morquio disease type A (MPS IV A), where the enzymatic liberation of the fluorochrome from 4-methylumbelliferyl-beta-D-galactopyranoside-6-sulphate requires the sequential action of galactose-6-sulphate sulphatase and beta-galactosidase. Such assays provide a means for the determination of deficient enzyme activities in patients, thus facilitating diagnosis and carrier detection for diseases like Tay-Sachs disease and Morquio A syndrome (van Diggelen et al., 1990).
Glycosidase Activity Studies
Research on glycosidase specificity and properties has also leveraged 4-methylumbelliferyl-based substrates. These studies have synthesized various beta-galactosides and beta-glucosides derivatives to investigate the specificity of human lysosomal glycolipid hydrolases. Such research aids in understanding the biochemical pathways and enzyme deficiencies linked to different glycolipidoses and other metabolic disorders. The specificity of various beta-D-galactosidases for synthetic D-galactopyranosides has been elucidated using these compounds, which is instrumental in biochemical tests for diseases like Krabbe's disease (Wiederschain GYa et al., 1992).
Research on Binding Properties and Ligand Interactions
The binding properties of 4-methylumbelliferyl derivatives to various proteins, such as peanut agglutinin, have been studied to explore the microenvironment of sugar binding sites on lectin molecules. These studies provide insights into the interaction mechanisms between carbohydrates and proteins, contributing to a broader understanding of cell-cell recognition processes, signal transduction, and the development of biochemical assays for detecting specific biomarkers (de Boeck et al., 1983).
Environmental Microbiology
In the field of environmental microbiology, 4-methylumbelliferyl derivatives have been applied in assays for rapid detection of fecal water pollution. The enzymatic activities of specific glycosidases, indicated by the hydrolysis of these substrates, have been used to assess the level of contamination in water samples, demonstrating the utility of these compounds in monitoring environmental health and safety (Fiksdal et al., 1994).
Mecanismo De Acción
Target of Action
The primary target of 4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside are the glycosidase enzymes . These enzymes play a crucial role in the breakdown of glycosidic bonds in complex sugars, and are involved in various biological processes.
Mode of Action
4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside interacts with its target enzymes by serving as a substrate . When the glycosidase enzymes act on this compound, it releases a fluorescent product that can be detected and measured . This fluorescence allows researchers to monitor the activity of the enzymes.
Biochemical Pathways
The compound is involved in the study of biochemical pathways related to diseases like cancer, diabetes, and viral infections . By monitoring the activity of glycosidase enzymes, researchers can gain insights into the pathogenesis of these diseases and aid in drug development .
Result of Action
The action of 4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside results in the production of a fluorescent signal that corresponds to the activity of the target enzymes . This allows researchers to quantify enzyme activity and understand their role in various diseases .
Direcciones Futuras
Propiedades
IUPAC Name |
7-[(2S,3R,4S,5R,6R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36O8Si/c1-20-17-27(33)39-25-18-21(15-16-24(20)25)38-31-30(36)29(35)28(34)26(40-31)19-37-41(32(2,3)4,22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-18,26,28-31,34-36H,19H2,1-4H3/t26-,28+,29+,30-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHDSJIOVBDTQV-HPLFBIAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858113 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71750680 | |
CAS RN |
296776-03-9 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)




![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)